3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid
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Overview
Description
3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid is a complex compound that combines an indole derivative, a carbamimidoyl derivative, and sulfuric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1H-indol-4-ol typically involves the reaction of indole derivatives with ethylenediamine under specific conditions. The preparation of 2-[carbamimidoyl(methyl)amino]acetamide involves the reaction of methylamine with cyanamide, followed by hydrolysis. The combination of these compounds with sulfuric acid is done under controlled conditions to ensure the stability of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole derivative can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole and carbamimidoyl derivatives.
Substitution: Substituted aminoethyl derivatives.
Scientific Research Applications
3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The indole derivative may interact with serotonin receptors, influencing neurotransmission. The carbamimidoyl derivative may inhibit certain enzymes, affecting metabolic pathways. The sulfuric acid component can act as a catalyst in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Similar indole structure but lacks the carbamimidoyl and sulfuric acid components.
Creatine: Contains a carbamimidoyl group but differs in its overall structure and function.
Indole-3-acetic acid: An indole derivative with different functional groups and applications.
Properties
Molecular Formula |
C14H24N6O6S |
---|---|
Molecular Weight |
404.44 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid |
InChI |
InChI=1S/C10H12N2O.C4H10N4O.H2O4S/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8;1-8(4(6)7)2-3(5)9;1-5(2,3)4/h1-3,6,12-13H,4-5,11H2;2H2,1H3,(H2,5,9)(H3,6,7);(H2,1,2,3,4) |
InChI Key |
OXUGZLRTAOKIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N)C(=N)N.C1=CC2=C(C(=C1)O)C(=CN2)CCN.OS(=O)(=O)O |
Origin of Product |
United States |
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